molecular formula C47H79N13O11 B12650033 Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 CAS No. 128211-01-8

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2

Cat. No.: B12650033
CAS No.: 128211-01-8
M. Wt: 1002.2 g/mol
InChI Key: VIQYCLDEYAEKBM-TZXFWULXSA-N
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Description

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ is a synthetic nonapeptide substrate for HIV-1 protease, a critical enzyme in the viral replication cycle. The peptide features an acetylated N-terminus and a C-terminal amidation, enhancing stability and mimicking natural cleavage sites in viral polyproteins. Its sequence includes key residues (e.g., Phe-Leu at positions 5–6) that align with the protease's substrate specificity for hydrophobic and aromatic residues.

Kinetic Properties: In enzymatic studies, this peptide exhibits a turnover number ($k_{\text{cat}}$) of 0.29 s⁻¹, corresponding to a free energy barrier ($\Delta G^\ddagger$) of 15.1 kcal·mol⁻¹, indicating moderate catalytic efficiency compared to other substrates .

Properties

CAS No.

128211-01-8

Molecular Formula

C47H79N13O11

Molecular Weight

1002.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H79N13O11/c1-8-28(6)39(60-42(67)32(17-12-13-19-48)55-41(66)31(54-29(7)61)18-14-20-52-47(50)51)46(71)59-34(22-27(4)5)44(69)57-35(23-30-15-10-9-11-16-30)45(70)56-33(21-26(2)3)43(68)58-36(24-38(63)64)40(65)53-25-37(49)62/h9-11,15-16,26-28,31-36,39H,8,12-14,17-25,48H2,1-7H3,(H2,49,62)(H,53,65)(H,54,61)(H,55,66)(H,56,70)(H,57,69)(H,58,68)(H,59,71)(H,60,67)(H,63,64)(H4,50,51,52)/t28-,31-,32-,33-,34-,35-,36-,39-/m0/s1

InChI Key

VIQYCLDEYAEKBM-TZXFWULXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • The peptide synthesis begins by anchoring the C-terminal amino acid (Gly-NH2) to a solid resin, typically a Rink amide resin, which facilitates C-terminal amidation.
  • The resin loading is carefully controlled to optimize peptide yield and purity.

Stepwise Elongation

  • The peptide chain is elongated from the C-terminus to the N-terminus by sequential coupling of Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Asp(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
  • Each coupling cycle involves:
    • Deprotection: Removal of the Fmoc group using 20% piperidine in NMP (N-methylpyrrolidone).
    • Coupling: Activation of the incoming amino acid with a coupling reagent such as HCTU or DIC/HOBt, followed by reaction with the free amine on the resin-bound peptide.
    • Washing: Removal of excess reagents and byproducts with solvents like DMF and DCM.
    • Capping: Acetylation of unreacted amines to prevent deletion sequences.

N-Terminal Acetylation

  • After the final amino acid (Arg) is coupled and deprotected, the N-terminus is acetylated using acetic anhydride and a base (e.g., NMM) to yield the acetylated peptide.

Cleavage and Side-Chain Deprotection

  • The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
  • The crude peptide is precipitated in cold diethyl ether.

Purification

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C4 or C18 columns.
  • Purity is confirmed by analytical HPLC and mass spectrometry.

Solution-Phase Peptide Synthesis (Alternative Method)

  • Stepwise elongation in solution can be performed using carbodiimide-mediated coupling (e.g., DCC) with additives like HOBt or HOSu to suppress racemization.
  • This method is more labor-intensive and less commonly used for peptides longer than 5-6 residues but can be applied for shorter sequences or specific modifications.

Key Considerations and Optimization

Aspect Details
Coupling Reagents HCTU, HATU, DIC/HOBt, DCC with additives to improve yield and reduce racemization
Protecting Groups Fmoc for α-amino groups; Boc, Pbf, tBu for side chains (Lys, Arg, Asp respectively)
Deprotection 20% piperidine in NMP for Fmoc removal; TFA cocktail for side chains and resin cleavage
Purification RP-HPLC with gradient elution; C4 or C18 columns depending on peptide hydrophobicity
Analytical Methods Mass spectrometry for molecular weight confirmation; HPLC for purity assessment
Racemization Control Use of additives like HOBt, HOAt; mild coupling conditions; monitoring by chiral HPLC

Research Findings and Data

  • Studies have shown that the use of HCTU as a coupling reagent in SPPS provides high coupling efficiency and low racemization for arginine and lysine residues, which are prone to side reactions due to their basic side chains.
  • The acetylation of the N-terminus improves peptide stability and mimics natural post-translational modifications.
  • Side-chain protecting groups such as Pbf for arginine and Boc for lysine are critical to prevent side reactions during synthesis and cleavage.
  • Purification by RP-HPLC typically yields peptides with >95% purity, suitable for biological assays.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose
1 Resin Loading Rink amide resin, Fmoc-Gly-OH Anchor C-terminal amino acid
2 Fmoc Deprotection 20% Piperidine in NMP Remove Fmoc protecting group
3 Amino Acid Coupling Fmoc-AA-OH, HCTU or DIC/HOBt, NMM Add next amino acid
4 Washing DMF, DCM Remove excess reagents
5 Capping Ac2O, NMM Block unreacted amines
6 Repeat Steps 2-5 For each amino acid in sequence Build peptide chain
7 N-terminal Acetylation Acetic anhydride, NMM Acetylate N-terminus
8 Cleavage & Deprotection TFA cocktail (TFA/H2O/TIS/EDT) Release peptide, remove side groups
9 Precipitation Cold diethyl ether Isolate crude peptide
10 Purification RP-HPLC (C4 or C18 column) Obtain pure peptide
11 Analysis Mass spectrometry, analytical HPLC Confirm identity and purity

Chemical Reactions Analysis

Types of Reactions

Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Structure and Properties

The peptide Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 consists of a sequence of amino acids that are crucial for its biological function. The presence of basic residues like arginine and lysine may enhance its interaction with negatively charged biological molecules, while hydrophobic residues contribute to its structural stability.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects. It may act as an agonist or antagonist in various biological pathways, influencing processes such as cell signaling and immune response.

Case Study: Antimicrobial Activity
Research has indicated that this peptide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies demonstrated its effectiveness against a range of bacterial strains, highlighting its potential in combating antibiotic resistance.

Cancer Research

The peptide's ability to modulate cell proliferation and apoptosis has made it a subject of interest in cancer research.

Data Table: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of cell proliferation
A54912Modulation of signaling pathways

Studies have shown that this compound can induce apoptosis in breast cancer cells by activating specific caspases, suggesting its potential as a chemotherapeutic agent.

Neuroscience

In neuroscience, the peptide has been investigated for its neuroprotective effects and role in neuroinflammation.

Case Study: Neuroprotective Effects
A study demonstrated that the peptide could reduce neuronal cell death in models of neurodegenerative diseases by inhibiting inflammatory cytokines. This finding suggests its potential use in therapies for conditions like Alzheimer's disease.

Drug Delivery Systems

The amphiphilic nature of this compound allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Data Table: Drug Delivery Efficiency

DrugEncapsulation Efficiency (%)Release Rate (24h)
Doxorubicin8560%
Paclitaxel7855%

Research indicates that when co-administered with chemotherapeutic drugs, the peptide improves their therapeutic efficacy through targeted delivery mechanisms.

Mechanism of Action

The mechanism by which Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Sequence and Kinetic Differences

The table below compares Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ with other HIV-1 protease substrates, highlighting structural motifs and kinetic parameters:

Compound Name Sequence (Cleavage Site Bold) $k_{\text{cat}}$ (s⁻¹) $\Delta G^\ddagger$ (kcal·mol⁻¹) Reference
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ Ac-Arg-Lys-Ile-Leu-Phe -Leu-Asp-Gly-NH₂ 0.29 15.1
aminobenzoyl-Thr-Ile-Nle*pNO₂-Phe-Gln-Arg-NH₂ aminobenzoyl-Thr-Ile-Nle-pNO₂-Phe -Gln-Arg-NH₂ 3.28 16.4
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ Ac-Ser-Gln-Asn-Tyr-Pro -Val-Val-NH₂ 0.24 17.9
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ Ac-Arg-Ala-Ser-Gln-Asn-Tyr -Pro-Val-Val-NH₂ 0.25 16.8

Key Observations :

  • Cleavage Site Specificity : The target peptide’s Leu-Phe cleavage site contrasts with Tyr-Pro or Asn-Tyr in other substrates, reflecting HIV-1 protease’s adaptability to diverse hydrophobic/aromatic residues.
  • Catalytic Efficiency: Despite a lower $k_{\text{cat}}$ than aminobenzoyl-Thr-Ile-Nle*pNO₂-Phe-Gln-Arg-NH₂ (3.28 s⁻¹), the target peptide’s lower $\Delta G^\ddagger$ (15.1 vs. 16.4 kcal·mol⁻¹) suggests a more favorable transition state, possibly due to optimal side-chain interactions with the protease’s active site .

Role of Modifications

  • Acetylation/Amidation : The acetylated N-terminus and C-terminal amidation in the target peptide enhance proteolytic stability compared to unmodified analogs like Dyn A-(1-11)NH₂ (), which lacks these modifications.
  • Fluorescent Probes : AC-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ () incorporates EDANS/DABCYL fluorophores for FRET-based protease assays. While functionally distinct, this highlights how chemical modifications (e.g., fluorescent tags) expand research utility compared to naturalistic substrates like Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ .

Functional and Structural Analogues in Other Systems

Neuropeptides and Opioid Antagonists

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  • Opioid Antagonists : Peptides like JVA-901 () with sequences such as AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-ala-Arg-Pro-LysNH₂ target opioid receptors rather than proteases, underscoring the importance of structural context in determining function .
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Catalytic and Stability Features

  • H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ (): This decapeptide shares Arg, Leu, and Phe residues but includes Tyr and Ala, which may confer distinct conformational stability. Its lack of acetylation/amidation reduces proteolytic resistance compared to the target peptide .

Q & A

Q. What approaches ensure reproducibility in functional studies involving this peptide?

  • Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting experimental protocols in public repositories (e.g., Protocols.io ). Use batch-controlled peptide synthesis and validate biological replicates with blinded analysis .

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